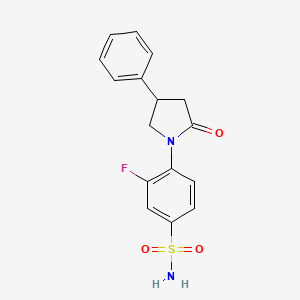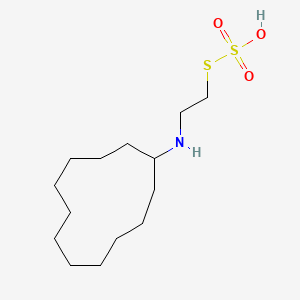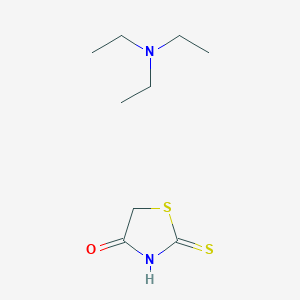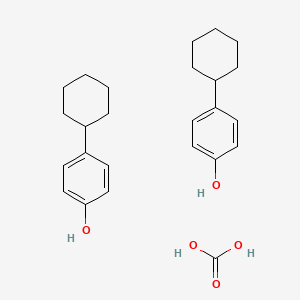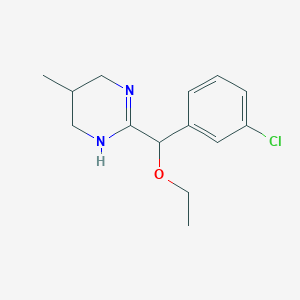
2-(4-Chloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloro-substituted benzyl group, an ethoxy group, and a tetrahydropyrimidine ring, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-chlorobenzyl chloride, undergoes an alkylation reaction with ethanol in the presence of a base to form 4-chloro-alpha-ethoxybenzyl chloride.
Cyclization Reaction: The intermediate is then reacted with a suitable amine, such as methylamine, under controlled conditions to form the tetrahydropyrimidine ring.
Final Product Formation: The resulting compound is further purified and characterized to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
2-(4-Chloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine can be compared with other similar compounds, such as:
2-(4-Chlorobenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine: Lacks the ethoxy group, which may affect its chemical properties and reactivity.
2-(4-Ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine: Lacks the chloro group, which may influence its biological activity and applications.
Propriétés
Numéro CAS |
33210-60-5 |
|---|---|
Formule moléculaire |
C14H19ClN2O |
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)-ethoxymethyl]-5-methyl-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C14H19ClN2O/c1-3-18-13(11-5-4-6-12(15)7-11)14-16-8-10(2)9-17-14/h4-7,10,13H,3,8-9H2,1-2H3,(H,16,17) |
Clé InChI |
YYNQIESSVFTICM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC(=CC=C1)Cl)C2=NCC(CN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



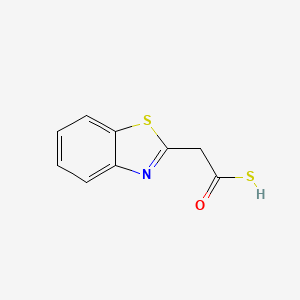
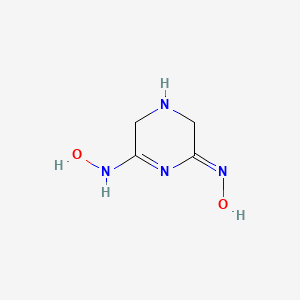

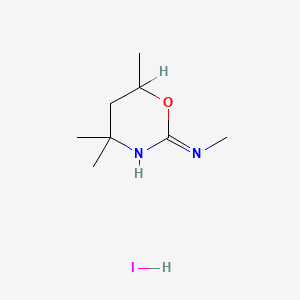
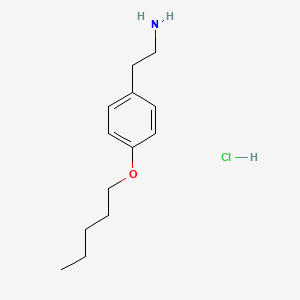
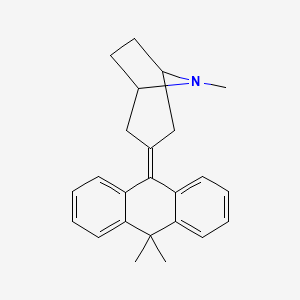
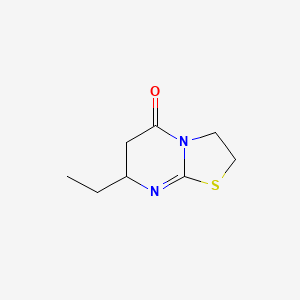
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)

